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Quantitative Degradation Performance

The table below summarizes the key experimental data validating HaloPROTAC-E's efficacy in degrading

the endogenous VPS34 complex.

Performance
Metric

HaloPROTAC-E Result Experimental Context

DC₅₀ (Potency) 3-10 nM [1] [2] [3] Degradation of Halo-tagged
SGK3 and VPS34 in HEK293

knock-in cell lines [1]

Dₘₐₓ (Max
Degradation)

~95% at 48 hours [1] [2] Steady-state depletion of Halo-

tagged SGK3 [1]

Degradation
Speed

~50% degradation after 30 minutes [1] [2] Depletion of Halo-tagged

SGK3 [1]

Selectivity Selective degradation of the Halo-tagged VPS34

complex only; no other proteins were significantly
degraded in quantitative global proteomics [1] [2]

VPS34 complex includes

VPS34, VPS15, Beclin1, and
ATG14 [1]
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Performance
Metric

HaloPROTAC-E Result Experimental Context

Key
Comparison

More potent and induced greater steady-state

degradation than the previous compound
HaloPROTAC3 [1]

Degradation of Halo-tagged

endogenous VPS34 [1]

Experimental Workflow for Validation

The validation of HaloPROTAC-E involved a specific workflow, from cell line engineering to functional

assessment, as visualized below.

CRISPR/Cas9 Gene Editing

Generate Knock-in Cell Lines

Validate Tag Functionality

Treat with HaloPROTAC-E

Assess Degradation & Selectivity

Functional Consequence Assay
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Click to download full resolution via product page

The key methodological details for each stage are:

Cell Line Generation [1]: CRISPR/Cas9 technology was used to create HEK293 cell lines with the
endogenous VPS34 or SGK3 genes fused to HaloTag7. For VPS34, the tag was attached to the N-

terminus, while for SGK3, it was attached to the C-terminus to avoid interfering with its functional PX
domain.

Functional Validation [1]: Before degradation experiments, the functionality of the tagged proteins
was confirmed. This included verifying correct endosomal localization (co-localization with Rab5

marker) and demonstrating that the HaloTag did not disrupt the assembly or native function of the
VPS34 complex (VPS34, VPS15, Beclin1, ATG14).

Degradation & Selectivity Assays [1]
Immunoblotting (Western Blot): Used to measure the time- and dose-dependent degradation

of the Halo-tagged proteins and other complex components.
Quantitative Global Proteomics: The most critical assay for confirming selectivity. This

method quantitatively analyzed thousands of proteins in the cell to verify that only the Halo-
tagged VPS34 complex members were degraded, with no other significant off-targets.

Functional Consequence [1]: The functional impact of SGK3 degradation was confirmed by
measuring the downstream phosphorylation of its substrate, NDRG1, which was blocked upon

HaloPROTAC-E treatment.

Biological Pathway & Mechanism

HaloPROTAC-E degrades target proteins by harnessing the cell's own ubiquitin-proteasome system, with

the VPS34-SGK3 axis serving as a key biological validation model.
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Molecular Mechanism: HaloPROTAC-E is a heterobifunctional molecule that acts as a chemical
bridge [4] [5]. One end covalently binds to the HaloTag7 fused to your protein of interest. The other

end recruits the cellular VHL E3 Ubiquitin Ligase. This forced proximity leads to the polyubiquitination
of the target protein, marking it for destruction by the 26S proteasome [1].

The VPS34-SGK3 Axis: VPS34, a class III PI3-Kinase, produces a lipid signal (PtdIns3P) on
endosomes. SGK3 kinase, which is recruited to endosomes via its PX domain, becomes activated by

this signal. Activated SGK3 then phosphorylates downstream substrates like NDRG1. This axis is
implicated in cancer cell resistance to therapies targeting related pathways [1]. HaloPROTAC-E-

mediated degradation of SGK3 effectively blocks this downstream signaling, as demonstrated by
reduced NDRG1 phosphorylation [1].

Key Insights for Researchers

Primary Application: HaloPROTAC-E is primarily a powerful research tool for target validation and

functional studies, especially when combined with CRISPR/Cas9 for endogenous protein tagging [1].
Catalytic Activity: Like other PROTACs, HaloPROTAC-E operates catalytically. A single molecule

can theoretically mediate multiple rounds of degradation, leading to a profound and sustained effect
even at low concentrations [5].
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Advantage Over Inhibitors: Degrading a protein (rather than just inhibiting its activity) completely

abolishes all its functions, including scaffolding roles, providing a more definitive method for probing
biological function [4] [5].

HaloPROTAC-E is not a therapeutic agent but an excellent experimental tool. Its high potency, selectivity,

and reversibility make it a superior choice for knocking down HaloTag7-fused endogenous proteins with

minimal off-target effects compared to earlier versions like HaloPROTAC3.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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